molecular formula C12H21B B15477415 Borane, tris(2-methyl-2-propenyl)- CAS No. 32784-73-9

Borane, tris(2-methyl-2-propenyl)-

Cat. No.: B15477415
CAS No.: 32784-73-9
M. Wt: 176.11 g/mol
InChI Key: QFLCKJNDYQEVBZ-UHFFFAOYSA-N
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Description

Borane, tris(2-methyl-2-propenyl)- (hereafter referred to as tris(methallyl)borane), is a tri-substituted organoboron compound with three 2-methyl-2-propenyl (methallyl) groups attached to a central boron atom. The methallyl substituents are alkenyl groups characterized by a terminal double bond and a methyl branch, imparting both electronic and steric effects.

Structure and Synthesis:
The compound is synthesized via hydroboration reactions, where borane (BH₃) reacts with methallyl derivatives. The methallyl groups confer significant steric bulk due to their branched alkenyl structure, which influences reactivity and catalytic behavior.

Applications:
Tris(methallyl)borane is primarily utilized in organic synthesis as a Lewis acid catalyst. Its alkenyl substituents enhance electron-withdrawing effects, increasing boron’s Lewis acidity compared to simple trialkylboranes. This property makes it effective in hydroboration reactions, where regioselectivity and catalytic efficiency are critical .

Properties

CAS No.

32784-73-9

Molecular Formula

C12H21B

Molecular Weight

176.11 g/mol

IUPAC Name

tris(2-methylprop-2-enyl)borane

InChI

InChI=1S/C12H21B/c1-10(2)7-13(8-11(3)4)9-12(5)6/h1,3,5,7-9H2,2,4,6H3

InChI Key

QFLCKJNDYQEVBZ-UHFFFAOYSA-N

Canonical SMILES

B(CC(=C)C)(CC(=C)C)CC(=C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

Tris(methallyl)borane is compared to other tri-substituted boranes, including fluorinated aryl boranes, bicyclic boranes, and pinacol borates. Key factors include Lewis acidity , steric bulk , and catalytic performance .

Table 1: Comparative Properties of Tris(methallyl)borane and Analogues
Compound Substituent Type Electronic Effects Steric Bulk Lewis Acidity Catalytic Applications
Tris(methallyl)borane Alkenyl (methallyl) Moderate electron-withdrawing High Moderate-High Hydroboration of alkenes
Tris(pentafluorophenyl)borane Fluorinated aryl Strong electron-withdrawing Moderate High Hydroboration, polymerization
9-Borabicyclo[3.3.1]nonane (9-BBN) Bicyclic alkyl Weak electron-withdrawing High Moderate Regioselective hydroboration
Pinacolborane (HBpin) Pinacol ester Electron-withdrawing (via O) Low Moderate Cross-coupling reactions

Lewis Acidity and Catalytic Activity

  • Tris(methallyl)borane : The alkenyl groups moderately enhance Lewis acidity compared to trialkylboranes (e.g., triethylborane) due to conjugation effects. However, its steric bulk limits substrate access, reducing catalytic efficiency in some reactions compared to less hindered analogues like HBpin .
  • Fluorinated Aryl Boranes : Tris(pentafluorophenyl)borane [B(C₆F₅)₃] exhibits stronger Lewis acidity due to electron-withdrawing fluorine atoms. This makes it highly effective in hydroboration and polymerization but less stable under moisture-sensitive conditions .
  • 9-BBN : A bulky bicyclic borane with moderate acidity, 9-BBN is prized for regioselective hydroboration of internal alkenes, a niche where tris(methallyl)borane may underperform due to competing steric effects .
  • HBpin : Unlike tris(methallyl)borane, HBpin’s low steric bulk and oxygen-mediated electron withdrawal enable efficient cross-coupling (e.g., Suzuki-Miyaura), though it lacks the thermal stability of tri-substituted boranes .

Steric and Solubility Considerations

Tris(methallyl)borane’s high steric bulk limits its use in reactions requiring rapid substrate coordination. In contrast, fluorinated aryl boranes like B(C₆F₅)₃ balance moderate bulk with high solubility in non-polar solvents. HBpin, with minimal steric hindrance, excels in homogeneous catalytic systems .

Thermal Stability

Fluorinated boranes (e.g., B(C₆F₅)₃) and tris(methallyl)borane exhibit superior thermal stability compared to HBpin or 9-BBN, making them suitable for high-temperature applications. However, tris(methallyl)borane’s alkenyl groups may decompose under prolonged heating, limiting its utility in harsh conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tris(2-methyl-2-propenyl)borane, and how can purity be rigorously validated?

  • Methodological Answer : Tris(2-methyl-2-propenyl)borane is typically synthesized via the reaction of boron trifluoride etherate with 2-methyl-2-propenyl Grignard reagents under inert conditions. Key steps include controlled stoichiometric addition at low temperatures (-78°C) to minimize side reactions. Purity is validated using 11B^{11}\text{B} NMR (δ ~80 ppm for trigonal planar boron) and 1H^{1}\text{H} NMR to confirm allylic proton integration. X-ray crystallography can resolve steric crowding around the boron center, while elemental analysis ensures stoichiometric consistency. Handling requires Schlenk-line techniques due to air sensitivity .

Q. Which spectroscopic techniques are most effective for characterizing tris(2-methyl-2-propenyl)borane’s structure and reactivity?

  • Methodological Answer : 11B^{11}\text{B} NMR is critical for identifying boron hybridization (e.g., trigonal vs. tetrahedral coordination). IR spectroscopy detects B–C stretching vibrations (~1200–1300 cm1^{-1}) and allyl group absorptions. Mass spectrometry (EI or ESI) confirms molecular ion peaks, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve allylic proton splitting and substituent effects. For reactive intermediates, in situ monitoring via low-temperature NMR or Raman spectroscopy is recommended .

Q. What storage and handling protocols are essential for maintaining tris(2-methyl-2-propenyl)borane’s stability?

  • Methodological Answer : Store in flame-dried glassware under argon or nitrogen at -20°C. Solvents must be rigorously dried (e.g., molecular sieves for THF). Decomposition is monitored via 11B^{11}\text{B} NMR; broadening or shifting peaks indicate hydrolysis. For catalytic applications, pre-drying substrates and solvents with Na/benzophenone ensures prolonged activity .

Advanced Research Questions

Q. How does the steric bulk of 2-methyl-2-propenyl substituents influence tris(2-methyl-2-propenyl)borane’s Lewis acidity compared to fluorinated analogs?

  • Methodological Answer : The methyl groups on the allyl substituents increase steric hindrance, reducing Lewis acidity compared to electron-deficient fluorinated boranes (e.g., tris(pentafluorophenyl)borane). Tolman electronic parameters (via CO stretching frequencies of adducts) or computational DFT studies (Natural Bond Orbital analysis) quantify this effect. Catalytic efficiency in hydroboration reactions may be lower but can be offset by microwave irradiation to enhance activation .

Q. What strategies mitigate decomposition pathways during catalytic cycles involving tris(2-methyl-2-propenyl)borane?

  • Methodological Answer : Decomposition via protodeboronation or oxidation is minimized by:

  • Using aprotic solvents (e.g., dichloromethane or toluene).
  • Adding stabilizing ligands (e.g., N-heterocyclic carbenes) to block vacant boron orbitals.
  • Optimizing reaction stoichiometry to avoid excess substrate-induced side reactions. Kinetic studies (e.g., UV-Vis monitoring of intermediate lifetimes) and Arrhenius plots identify temperature-dependent degradation thresholds .

Q. How can microwave irradiation enhance the catalytic efficiency of tris(2-methyl-2-propenyl)borane in hydroboration reactions?

  • Methodological Answer : Microwave irradiation accelerates reaction kinetics by enabling rapid, uniform heating. For hydroboration of alkenes, dielectric heating reduces induction periods and improves selectivity for anti-Markovnikov products. Experimental design should include power modulation (100–300 W) and pressure-controlled vessels to prevent solvent boiling. Comparative studies with thermal heating (e.g., ΔG‡ calculations) quantify energy efficiency gains .

Q. What computational methods are suitable for modeling tris(2-methyl-2-propenyl)borane’s interaction with transition states in asymmetric catalysis?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets models boron-centered transition states. QTAIM (Quantum Theory of Atoms in Molecules) analysis identifies critical bond critical points in adducts. Molecular dynamics simulations (e.g., AMBER) predict solvent effects on catalytic cycles. Validation includes comparing computed 11B^{11}\text{B} NMR shifts with experimental data .

Contradictions and Knowledge Gaps

  • Steric vs. Electronic Effects : Evidence from fluorinated boranes (e.g., tris(3,4,5-trifluorophenyl)borane) suggests electronic factors dominate catalytic activity , but tris(2-methyl-2-propenyl)borane’s steric bulk may shift reactivity toward sterically tolerant substrates.
  • Microwave Optimization : While microwave-enhanced catalysis is validated for fluorinated boranes , its applicability to allyl-substituted analogs requires empirical testing due to differing dielectric properties.

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